(R)-alpha-Methyltryptophan hemihydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H30N4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/2C12H14N2O2.H2O/c2*1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2*2-5,7,14H,6,13H2,1H3,(H,15,16);1H2/t2*12-;/m11./s1 |
InChI Key |
BZCFHAYHUKOGKE-IUWNWRFPSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for R Alpha Methyltryptophan
Asymmetric Synthesis Approaches for Enantiomerically Pure Alpha-Methyltryptophan (B555742) Derivatives
The generation of enantiomerically pure alpha-methyltryptophan derivatives relies on several asymmetric synthesis strategies. These methods are designed to control the stereochemistry at the alpha-carbon, leading to the desired (R) or (S) enantiomer with high selectivity.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied to the synthesis of α-methylated amino acids.
Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orghilarispublisher.comsigmaaldrich.com For instance, an alanine-derived oxazolidinone can be deprotonated to form an enolate, which then reacts with an appropriate electrophile. chim.it The steric hindrance provided by the auxiliary directs the incoming group to one face of the enolate, resulting in a diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary to yield the desired α-methyl amino acid. wikipedia.org Seebach and coworkers utilized an alanine-derived oxazolidinone for the synthesis of the S-enantiomer of α-methyltryptophan. chim.it
Another notable example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.orghilarispublisher.com When attached to a carboxylic acid, the resulting amide can be deprotonated and alkylated with high diastereoselectivity due to the directing effect of the methyl group on the pseudoephedrine scaffold. wikipedia.org
The Strecker synthesis, a classic method for amino acid synthesis, can be rendered asymmetric by using a chiral amine reagent as an auxiliary. rsc.orgscispace.comrsc.org This approach has been successfully employed to produce various enantiomerically pure (S)-tryptophan analogues. rsc.orgscispace.comrsc.org
An alternative approach to synthesizing enantiomerically pure α-methyltryptophan is to start with an optically active tryptophan derivative. This "enantioretentive" approach involves replacing the α-hydrogen with a methyl group while preserving the original stereochemistry. google.com
One such method involves the α-methylation of the lithium enolate of a Schiff base derived from L-tryptophan methyl ester. nih.gov The Schiff base is formed by reacting the amino group of L-tryptophan methyl ester with a ketone or aldehyde. Deprotonation at the α-carbon followed by methylation introduces the methyl group. Subsequent hydrolysis of the Schiff base yields α-methyltryptophan. This method, however, often results in a racemic mixture that requires subsequent resolution, for example, through enantioselective enzymatic hydrolysis. nih.gov
The Schöllkopf bislactim ether method is a powerful and widely used technique for the asymmetric synthesis of α-amino acids. nih.govbiosynth.comdrugfuture.comwikipedia.org This methodology employs a chiral auxiliary derived from the cyclization of a chiral α-amino acid, typically valine, with glycine to form a 2,5-diketopiperazine. biosynth.comwikipedia.org This cyclic dipeptide is then converted to its bislactim ether. sci-hub.ru
Deprotonation of the bislactim ether at the prochiral carbon of the glycine unit creates a nucleophilic enolate. biosynth.com The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. wikipedia.org For the synthesis of α-methyltryptophan, an appropriate indole-containing electrophile is used. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-methylated amino acid ester. drugfuture.com This method has been successfully used for the synthesis of various tryptophan derivatives, including 6-methoxytryptophan. chim.it
Table 1: Key Features of the Bislactim Ether (Schöllkopf) Method
| Feature | Description |
| Chiral Auxiliary | Typically derived from L-valine or D-valine. wikipedia.org |
| Key Intermediate | A bislactim ether of a 2,5-diketopiperazine. biosynth.com |
| Stereocontrol | Achieved through steric hindrance from the auxiliary's side chain. wikipedia.org |
| Reaction | Diastereoselective alkylation of a lithiated bislactim ether. drugfuture.com |
| Product | Enantiomerically enriched α-alkylated α-amino acid esters. drugfuture.com |
| Auxiliary Removal | Acidic hydrolysis. drugfuture.com |
Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of α-alkylated α-amino acids. These methods often involve the activation of C-H bonds, providing a direct and efficient route to functionalized amino acids. thieme-connect.comresearchgate.netresearchgate.netrsc.orgacs.org
One strategy employs a directing group, such as 8-aminoquinoline, attached to the amino acid substrate. thieme-connect.comacs.org This directing group coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. For the synthesis of β-alkylated α-amino acids, this approach has been used to functionalize the unactivated methylene C(sp³)–H bonds. thieme-connect.comacs.org While this specific example focuses on β-alkylation, palladium catalysis is a rapidly evolving field with the potential for direct α-alkylation methodologies.
Radiosynthesis of Labeled Alpha-Methyltryptophan for Tracer Development
Radiolabeled alpha-methyltryptophan, particularly with the positron-emitting radionuclide carbon-11 (B1219553), is a valuable tracer for positron emission tomography (PET) imaging. nih.govnih.gov [¹¹C]α-methyl-L-tryptophan ([¹¹C]AMT) is used to study tryptophan metabolism in vivo, including brain serotonin (B10506) synthesis and the kynurenine (B1673888) pathway. nih.govnih.gov The short half-life of carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthesis methods. nih.govmdpi.com
The most common precursor for carbon-11 labeling is [¹¹C]methyl iodide ([¹¹C]CH₃I), which is synthesized from cyclotron-produced [¹¹C]carbon dioxide. mdpi.comnih.gov Several strategies have been developed to incorporate this [¹¹C]methyl group into the α-position of tryptophan.
One approach involves the enantioselective [¹¹C]methylation of an enolate derived from a chiral precursor. For example, the enolate of an 8-(phenylsulfonyl) substituted derivative of dimethyl (2S,3aR,8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylate can be generated and reacted with [¹¹C]methyl iodide. nih.gov This is followed by decyclization and deprotection to yield α-[¹¹C]methyl-L-tryptophan. nih.gov
Another method involves the methylation of the α-deprotonated benzaldimine of tryptophan methyl ester using [¹¹C]iodomethane. iaea.org While this method can achieve high incorporation of the radiolabel, it typically produces a racemic mixture of [¹¹C]methyl-tryptophan. iaea.org
Table 2: Comparison of [¹¹C]AMT Synthesis Methods
| Method | Precursor | Key Reaction | Stereoselectivity | Reference |
| Enantioselective Methylation | 8-(phenylsulfonyl) hexahydropyrrolo[2,3-b]indole derivative | [¹¹C]Methylation of a chiral enolate | High | nih.gov |
| Racemic Synthesis | Tryptophan methyl ester benzaldimine | [¹¹C]Methylation of an achiral enolate | None (produces racemate) | iaea.org |
The development of efficient and stereoselective radiosynthesis methods is crucial for the widespread clinical application of [¹¹C]AMT as a PET tracer. nih.gov
Fluorine-18 (B77423) Labeling Techniques for Tryptophan-Based Agents
The introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into tryptophan-based molecules like α-methyltryptophan is essential for their use in PET imaging to study tryptophan metabolism in vivo. Various strategies have been developed for the ¹⁸F-labeling of tryptophan derivatives, which can be broadly categorized based on the position of the radiolabel.
Direct labeling on the indole (B1671886) ring is a common approach. For instance, direct aromatic nucleophilic substitution has been used to produce 5-[¹⁸F]fluoro-α-methyl-tryptophan (5-[¹⁸F]F-AMT). Another strategy involves the attachment of a fluoroalkyl or fluoroalkoxy group to the indole ring. This is exemplified by the synthesis of 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp), which has been extensively evaluated.
The choice of labeling position and methodology can significantly impact the biological behavior of the resulting radiotracer. For example, labeling at the 5-position of the indole ring has been a frequent target in the development of tryptophan-based PET agents. The development of novel radiofluorination methods, such as those utilizing photoredox catalysis, has expanded the toolkit for accessing new tryptophan-based PET agents.
Table 1: Overview of Fluorine-18 Labeling Strategies for Tryptophan Derivatives
| Labeling Strategy | Example Compound | Key Features |
| Direct Aromatic Fluorination | 5-[¹⁸F]fluoro-α-methyl-tryptophan (5-[¹⁸F]F-AMT) | ¹⁸F is directly attached to the indole ring. |
| Fluoroalkoxy Group Attachment | 4/5/6/7-(2-[¹⁸F]fluoroethoxy)-tryptophan | A fluoroethoxy group is linked to the indole ring. |
| Fluoroethyl Group Attachment | 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) | A fluoroethyl group is attached to the indole nitrogen. |
| Trifluoromethylation | [¹⁸F]trifluoromethyl-L-tryptophan | A trifluoromethyl group containing ¹⁸F is introduced. |
Optimization of Radiochemical Yields and Purity
The successful clinical application of ¹⁸F-labeled tryptophan derivatives hinges on the optimization of radiochemical yield (RCY) and radiochemical purity. RCY refers to the proportion of the initial radioactivity that is incorporated into the final product, while radiochemical purity is the fraction of the radionuclide present in the desired chemical form.
Several factors influence the RCY and purity, including the choice of precursor, reaction conditions (temperature, time, and solvent), and purification methods. For instance, in the synthesis of 1-[¹⁸F]fluoroethyl-L-tryptophan, a two-pot, three-step procedure involving the synthesis of 1-[¹⁸F]fluoro-2-(tosyloxy)ethane followed by fluoroethylation and deprotection was reported, though the initial un-optimized radiochemical yield was low at 0.9 ± 0.2%.
Automation of the radiosynthesis process is a key innovation for improving reproducibility and yield. A fully automated synthesis of [¹⁸F]FETrp on a Synthra RNPlus research module has been developed, which includes a one-pot, two-step radiosynthesis, dual high-performance liquid chromatography (HPLC) purifications, and solid-phase extraction for formulation. This automated approach is crucial for producing radiotracers that meet the stringent requirements for human use.
Table 2: Factors Affecting Radiochemical Yield and Purity of ¹⁸F-Labeled Tryptophan Derivatives
| Factor | Influence on Radiosynthesis | Optimization Strategies |
| Precursor Concentration | Affects reaction kinetics and product formation. | Varying the precursor amount to find the optimal concentration. |
| Reaction Temperature | Influences the rate of reaction and potential side reactions. | Optimizing the temperature for each step of the synthesis. |
| Reaction Time | Determines the extent of the reaction and potential for degradation. | Adjusting the reaction time to maximize yield and minimize impurities. |
| Base | The type and amount of base can affect the efficiency of the fluorination step. | Screening different bases and their concentrations. |
| Purification Method | Crucial for separating the desired product from unreacted precursors and byproducts. | Utilizing techniques like HPLC and solid-phase extraction. |
Challenges and Innovations in Enantiomeric Separation and Purity Assessment in Synthetic Processes
The biological activity of α-methyltryptophan is stereospecific, making the separation of its enantiomers and the accurate assessment of enantiomeric purity critical. A significant challenge in synthetic processes is controlling the stereochemistry to produce the desired (R)-enantiomer with high enantiomeric excess.
Challenges in Enantiomeric Separation:
Structural Similarity: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult.
Racemization: The potential for racemization during chemical synthesis and purification steps can compromise the enantiomeric purity of the final product.
Analytical Complexity: Accurate determination of enantiomeric purity requires specialized analytical techniques.
Innovations in Enantiomeric Separation and Purity Assessment:
Significant advancements have been made in the enantioselective synthesis and purification of tryptophan derivatives. Asymmetric synthesis methods, which utilize chiral auxiliaries or catalysts, are employed to favor the formation of one enantiomer over the other.
For the separation of enantiomers, chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful technique. Cinchona alkaloid-based zwitterionic CSPs have demonstrated efficient enantiomeric separation of various tryptophan derivatives. The mobile phase composition, including additives like formic acid and diethylamine, can be optimized to achieve good separation.
Other innovative separation techniques include counter-current chromatography (CCC), which has been successfully applied to the enantioseparation of DL-tryptophan using an aqueous-aqueous solvent system with bovine serum albumin as a chiral selector. Capillary electrophoresis with chiral selectors like cyclodextrins has also been explored for the enantiomeric separation of tryptophan.
For purity assessment, chiral HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides a rapid and accurate method for determining the amino acid chiral purity of a peptide by analyzing its constituent amino acids after hydrolysis. Another approach involves pre-column derivatization with a chiral reagent, such as o-phthalaldehyde and a chiral thiol, followed by HPLC analysis.
Table 3: Methods for Enantiomeric Separation and Purity Assessment of Tryptophan Derivatives
| Technique | Principle | Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase to differentially retain enantiomers. | Separation of (R)- and (S)-α-methyltryptophan. |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography using a chiral selector in one of the phases. | Enantioseparation of DL-tryptophan. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of enantiomers in an electric field in the presence of a chiral selector. | Enantiomeric separation of D,L-tryptophan. |
| HPLC-ESI-MS/MS | Combines chiral chromatography with mass spectrometry for sensitive and specific detection of enantiomers. | Determination of the enantiomeric purity of amino acids in peptides. |
Metabolic Pathways and Biochemical Transformations of R Alpha Methyltryptophan
Conversion to Alpha-Methylserotonin (αMS) in Biological Systems
The primary metabolic fate of (R)-alpha-methyltryptophan is its conversion to alpha-methylserotonin (αMS), a potent and selective agonist of the 5-HT2 receptor. medchemexpress.com This transformation mirrors the initial steps of serotonin (B10506) synthesis from tryptophan and involves a two-step enzymatic process.
Role of Tryptophan Hydroxylase (TPH) in Initial Hydroxylation
The first and rate-limiting step in the conversion of (R)-alpha-methyltryptophan to αMS is the hydroxylation of the indole (B1671886) ring at the 5-position. wikipedia.orgwikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) , the same enzyme that initiates the synthesis of serotonin from tryptophan. taylorandfrancis.comreactome.org TPH utilizes molecular oxygen and a tetrahydrobiopterin (B1682763) cofactor to add a hydroxyl group to the substrate. reactome.orgnih.gov
Enzyme: Tryptophan Hydroxylase (TPH)
Substrate: (R)-alpha-Methyltryptophan
Product: alpha-Methyl-5-hydroxytryptophan (αM-5-HTP) wikipedia.org
Cofactors: Molecular Oxygen, Tetrahydrobiopterin reactome.orgnih.gov
Decarboxylation by Aromatic L-amino Acid Decarboxylase (AADC)
Following hydroxylation, αM-5-HTP undergoes decarboxylation to form alpha-methylserotonin (αMS) . This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. wikipedia.orgwikipedia.org AADC is a pyridoxal (B1214274) phosphate-dependent enzyme responsible for the final step in the synthesis of several key monoamine neurotransmitters, including serotonin and dopamine. wikipedia.orgtaylorandfrancis.com
The enzyme removes the carboxyl group from the amino acid precursor, yielding the corresponding amine. wikipedia.org In this case, AADC acts on αM-5-HTP to produce αMS. wikipedia.org It is important to note that AADC is a relatively non-specific enzyme and can act on a variety of aromatic L-amino acids. researchgate.net
Enzyme: Aromatic L-amino Acid Decarboxylase (AADC) wikipedia.orgwikipedia.org
Substrate: alpha-Methyl-5-hydroxytryptophan (αM-5-HTP) wikipedia.org
Product: alpha-Methylserotonin (αMS) wikipedia.org
Cofactor: Pyridoxal Phosphate (B84403) (PLP) wikipedia.org
Interactions with the Kynurenine (B1673888) Pathway of Tryptophan Metabolism
The kynurenine pathway is the major route of tryptophan catabolism, accounting for approximately 95% of its degradation. wikipedia.orgmdpi.com This pathway generates several neuroactive and immunomodulatory metabolites. (R)-alpha-Methyltryptophan has been shown to interact with this pathway, primarily through the inhibition of its initial and rate-limiting enzyme.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) Activity
Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme that catalyzes the first step in the kynurenine pathway, the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. frontiersin.orgmdpi.com This enzyme plays a crucial role in immune tolerance. frontiersin.org (R)-alpha-Methyltryptophan has been investigated for its ability to inhibit IDO1 activity. The inhibition of IDO1 can lead to a reduction in the production of downstream kynurenine pathway metabolites. nih.gov
Modulation of Kynurenine and Kynurenic Acid Production
By inhibiting IDO1, (R)-alpha-methyltryptophan can modulate the levels of key metabolites in the kynurenine pathway. Kynurenine is the first stable metabolite in the pathway and serves as a precursor for other neuroactive compounds. vitas.no Its production is directly dependent on IDO1 activity.
Kynurenic acid , a downstream metabolite, is an antagonist of N-methyl-D-aspartate (NMDA) receptors and possesses neuroprotective properties. vitas.nomdpi.com The balance between kynurenine and its subsequent metabolites, including kynurenic acid, is critical for neuronal function and immune regulation. Alterations in IDO1 activity by compounds like (R)-alpha-methyltryptophan can therefore influence the production of both kynurenine and kynurenic acid. mdpi.com
Influence on Quinolinic Acid Levels
Quinolinic acid is another important metabolite of the kynurenine pathway, known for its neurotoxic properties as an NMDA receptor agonist. vitas.nonih.govresearchgate.net Elevated levels of quinolinic acid have been implicated in various neurodegenerative and inflammatory conditions. nih.govnih.gov The production of quinolinic acid is several steps downstream from the initial IDO1-catalyzed reaction. nih.gov Therefore, by inhibiting IDO1, (R)-alpha-methyltryptophan has the potential to indirectly reduce the synthesis of quinolinic acid, thereby potentially mitigating its neurotoxic effects. nih.gov
Stability of Tryptophan 2,3-dioxygenase (TDO) in the Presence of Alpha-Methyltryptophan (B555742)
Tryptophan 2,3-dioxygenase (TDO) is a key hepatic enzyme responsible for the majority of tryptophan catabolism through the kynurenine pathway. nih.govwikipedia.org The stability and activity of TDO are crucial for maintaining tryptophan homeostasis. nih.govnih.gov Research has shown that the presence of alpha-methyltryptophan significantly influences the stability of the TDO protein.
Studies have demonstrated that alpha-methyl-tryptophan can substantially increase and sustain the protein levels of TDO in cell cultures. nih.gov This effect is attributed to the stabilization of the active tetrameric conformation of the TDO enzyme. nih.gov Tryptophan itself regulates TDO stability by binding to noncatalytic exosites on the enzyme, which stabilizes the active tetramer and promotes tryptophan degradation when its levels are high. nih.gov When tryptophan is scarce, it detaches from these sites, leading to the dissociation of the tetramer, polyubiquitination, and subsequent degradation of the TDO protein by the proteasome. nih.gov
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| Culture with Tryptophan and Alpha-Methyl-Tryptophan | Considerably increased and sustained TDO protein levels over long-term culture. | Alpha-methyl-tryptophan binds to noncatalytic exosites, stabilizing the active tetrameric conformation of TDO. | nih.gov |
| High Tryptophan Levels | Stabilizes the active tetrameric TDO. | Tryptophan binds to noncatalytic exosites. | nih.gov |
| Low Tryptophan Levels | Induces tetramer dissociation and proteasome-mediated degradation of TDO. | Tryptophan detaches from exosites, unmasking a degron for polyubiquitination. | nih.gov |
Minor Metabolic Routes and Byproducts (e.g., Alpha-Methyltryptamine (B1671934) Formation)
While the primary metabolic pathway of (R)-alpha-Methyltryptophan leads to the formation of alpha-methylserotonin (αMS), minor metabolic routes also exist, resulting in the formation of other byproducts. wikipedia.org One such minor metabolite is alpha-methyltryptamine (αMT). wikipedia.orgwikipedia.org
The formation of αMT from alpha-methyltryptophan occurs at significantly lower levels compared to the production of αMS. wikipedia.org Despite its status as a minor metabolite, αMT is a psychoactive compound with stimulant and psychedelic properties, acting as a serotonin-norepinephrine-dopamine releasing agent and a non-selective serotonin receptor agonist. wikipedia.orgwikipedia.org However, the behavioral effects observed following the administration of alpha-methyltryptophan are described as strikingly different from those of αMT, which is consistent with αMT being a minor product of the metabolic process. wikipedia.org Another potential, though seemingly negligible, byproduct is α-methylmelatonin. wikipedia.org
Resistance to Monoamine Oxidase (MAO)-Mediated Degradation
A key characteristic of (R)-alpha-Methyltryptophan and its primary metabolite, alpha-methylserotonin (αMS), is their resistance to degradation by monoamine oxidase (MAO). wikipedia.org MAO is a critical enzyme in the catabolism of monoamines, including the neurotransmitter serotonin. nih.gov
The presence of the alpha-methyl group in the chemical structure of these compounds confers this resistance to metabolism. wikipedia.org This structural feature prevents αMS from being a substrate for MAO. wikipedia.org As a result, both alpha-methyltryptophan and αMS persist in the body, particularly in the brain, for a much longer duration compared to tryptophan and serotonin, respectively. wikipedia.org This prolonged presence is a distinct advantage for certain therapeutic and imaging applications, as it avoids the rapid degradation that limits the effectiveness of administering natural tryptophan. wikipedia.org
Transport Across Biological Barriers and Cellular Uptake Mechanisms
The ability of (R)-alpha-Methyltryptophan to cross biological barriers, most notably the blood-brain barrier (BBB), is fundamental to its activity within the central nervous system. wikipedia.orgnih.gov As an amino acid analog, its transport is mediated by specific carrier systems responsible for the uptake of large neutral amino acids. nih.govnih.gov Unlike its metabolite αMS, which is too hydrophilic to efficiently cross the BBB, alpha-methyltryptophan is readily transported into the brain, where it is then converted to αMS. wikipedia.org This transport process is crucial for its use as a tracer in positron emission tomography (PET) imaging to assess serotonin synthesis. wikipedia.org
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, plays a major role in the transport of large neutral amino acids, including tryptophan, across the blood-brain barrier. solvobiotech.commdpi.com LAT1 is a sodium-independent, obligatory exchanger that preferentially transports large branched and aromatic neutral amino acids. solvobiotech.comfrontiersin.org It is highly expressed on both the apical and basolateral membranes of the BBB. solvobiotech.com
Given that alpha-methyltryptophan is an analog of tryptophan, it utilizes LAT1 for its transport into the brain. nih.govsolvobiotech.com The transporter recognizes the structural features of large neutral amino acids, allowing for their passage. drugbank.com The function of LAT1 is essential for normal brain growth and the supply of essential amino acids, such as tryptophan, which is a precursor for neurotransmitter synthesis. solvobiotech.com The transport of alpha-methyltryptophan via LAT1 is a critical step that enables its subsequent metabolic conversion within the brain. nih.gov
The solute carrier family 6 member 14 (SLC6A14), also known as ATB⁰,⁺, is another amino acid transporter that interacts with tryptophan and its derivatives. nih.govfrontiersin.org This transporter is Na⁺/Cl⁻-coupled and is notably upregulated in certain types of cancer cells. nih.govfrontiersin.org
Research into the interaction between alpha-methyltryptophan and SLC6A14 has revealed a distinct mechanism of action. Unlike tryptophan or its derivative 1-methyltryptophan (which is a transportable substrate), alpha-methyltryptophan acts as a blocker of the SLC6A14 transporter. nih.govfrontiersin.orgresearchgate.net It is not a transportable substrate itself. nih.govresearchgate.net By blocking the transport function of SLC6A14, alpha-methyltryptophan can induce amino acid deprivation in cells that are highly dependent on this transporter for their nutrient supply. nih.govresearchgate.net This blocking action has an IC₅₀ value of approximately 250 μM. nih.govresearchgate.net This property has led to investigations into its potential as a therapeutic agent in contexts where SLC6A14 is overexpressed, such as in certain cancers. nih.govfrontiersin.org
| Transporter | Gene Name | Interaction Type | Functional Consequence | Reference |
|---|---|---|---|---|
| Large Neutral Amino Acid Transporter 1 (LAT1) | SLC7A5 | Substrate | Mediates transport across the blood-brain barrier. | nih.govsolvobiotech.com |
| Solute Carrier Family 6 Member 14 (ATB⁰,⁺) | SLC6A14 | Blocker | Inhibits transporter function, leading to amino acid deprivation in dependent cells. | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |
Enzymatic and Molecular Interactions of R Alpha Methyltryptophan
Detailed Mechanisms of Tryptophan Hydroxylase (TPH) Modulation
Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.org The interaction of (R)-alpha-Methyltryptophan with TPH is crucial in understanding its potential impact on serotonin synthesis.
Substrate Affinity and Kinetic Properties for TPH
Research into the substrate specificity of TPH has provided insights into how alpha-substituted analogs of tryptophan interact with the enzyme's active site. Studies on alpha-fluoromethyltryptophan have shown that the stereochemistry at the alpha-carbon is a critical determinant of its interaction with TPH. Specifically, the (S)-enantiomer of alpha-fluoromethyltryptophan acts as a substrate for TPH. In contrast, the (R)-enantiomer is not a substrate for the enzyme. This enantiospecificity strongly suggests that (R)-alpha-Methyltryptophan, due to its (R)-configuration, does not serve as a substrate for Tryptophan Hydroxylase. The methyl group at the alpha-position in the (R) configuration likely hinders the proper positioning of the molecule within the catalytic site, preventing the hydroxylation reaction that is characteristic of TPH activity. While direct kinetic data such as K_m or K_i values for (R)-alpha-Methyltryptophan with TPH are not extensively documented, the evidence from structurally similar compounds points towards a lack of significant affinity as a substrate.
Effects on TPH Activity in Preclinical Models
Preclinical studies utilizing analogs of alpha-methyltryptophan (B555742) have been instrumental in elucidating the role of TPH in the central nervous system. The use of labeled alpha-methyl-L-tryptophan (the L-isomer) has been established as a tracer for measuring the rate of serotonin synthesis in vivo, as it is a substrate for TPH. nih.gov These studies highlight the ability of the enzyme to process the L-enantiomer, leading to the formation of alpha-methylserotonin. Given that the (R)-enantiomer is not a substrate for TPH, its administration in preclinical models would not be expected to lead to the production of alpha-methylserotonin. Consequently, any observed physiological effects of (R)-alpha-Methyltryptophan in such models are unlikely to be mediated by its direct interaction with and conversion by TPH. Instead, its effects would likely arise from interactions with other enzymes in the tryptophan metabolic pathway.
Specificity and Activity Towards Aromatic L-amino Acid Decarboxylase (AADC)
Comparison of Decarboxylation Rates with Natural Substrates
AADC exhibits broad substrate specificity, acting on various aromatic L-amino acids. wikipedia.org However, similar to TPH, the stereochemistry of the substrate is a crucial factor for AADC activity. Research on alpha-fluoromethyl-5-hydroxytryptophan has demonstrated that the (S)-enantiomer is an enzyme-activated irreversible inhibitor of AADC, indicating a significant interaction with the active site. Conversely, the (R)-enantiomer does not inhibit AADC, suggesting that the (R)-configuration prevents effective binding and catalytic activity. This finding implies that (R)-alpha-Methyltryptophan is not a substrate for AADC and therefore would not be decarboxylated. In comparison to natural substrates like L-DOPA and 5-hydroxytryptophan, which are efficiently decarboxylated by AADC, the decarboxylation rate of (R)-alpha-Methyltryptophan is expected to be negligible. researchgate.netnih.gov
Below is a table summarizing the expected interaction of (R)-alpha-Methyltryptophan with AADC compared to a natural substrate.
| Compound | Interaction with AADC | Expected Decarboxylation Rate |
|---|---|---|
| L-DOPA (Natural Substrate) | Substrate | High |
| 5-Hydroxytryptophan (Natural Substrate) | Substrate | High |
| (R)-alpha-Methyltryptophan | Not a substrate/inhibitor | Negligible |
Mechanisms of Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. frontiersin.org IDO1 has gained significant attention as an immunomodulatory enzyme.
Competitive Binding and Enzymatic Inactivity
(R)-alpha-Methyltryptophan, also known as 1-methyl-D-tryptophan (D-1-MT) or indoximod, is recognized as an inhibitor of IDO1. frontiersin.org The mechanism of this inhibition is competitive, meaning that (R)-alpha-Methyltryptophan competes with the natural substrate, L-tryptophan, for binding to the active site of the IDO1 enzyme. frontiersin.orgfrontiersin.org Docking studies suggest that the D-isomer can fit into the active site of the enzyme. researchgate.net
However, despite its ability to bind to the active site, (R)-alpha-Methyltryptophan is not catalytically converted to N-formylkynurenine. The presence of the methyl group on the alpha-carbon prevents the oxidative cleavage of the indole (B1671886) ring, which is the catalytic function of IDO1. frontiersin.org This binding without subsequent reaction effectively blocks the enzyme from metabolizing L-tryptophan, leading to the inhibition of the kynurenine pathway. The affinity of D-1-MT for IDO1 is reported to be in the micromolar range, though it is considered a weaker inhibitor than its L-enantiomer. frontiersin.org It is important to note that while it is a competitive inhibitor, some studies suggest that its in vivo effects may also be mediated through mechanisms other than direct IDO1 inhibition. frontiersin.org
The following table provides a summary of the inhibitory properties of (R)-alpha-Methyltryptophan on IDO1.
| Parameter | Description | Reference |
|---|---|---|
| Inhibition Mechanism | Competitive | frontiersin.org |
| Binding Site | Active Site | researchgate.net |
| Enzymatic Activity | Inactive as a substrate | frontiersin.org |
| Reported IC50 | 2.5 mM (in HeLa cells) | frontiersin.org |
Impact on IDO1 Protein Levels and Stability
(R)-alpha-Methyltryptophan, also known as Indoximod or D-1-methyltryptophan (D-1MT), has been shown to influence the protein levels of Indoleamine 2,3-dioxygenase 1 (IDO1). Research indicates that Indoximod can downregulate the expression of IDO1 protein in human monocyte-derived dendritic cells. nih.govoncotarget.com In these cells, treatment with Indoximod resulted in a dose-dependent decrease in IDO1 protein expression, with a reduction of up to approximately 65% observed at a concentration of 100 μM. nih.gov
The mechanism for this reduction is linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The natural IDO1 metabolite, kynurenine, can create a positive feedback loop by activating AhR, which in turn sustains IDO1 expression. nih.gov Indoximod appears to oppose this effect, potentially by inhibiting the AhR-dependent transcription of IDO1. nih.gov This action disrupts the feedback loop, leading to reduced IDO1 protein expression and, consequently, lower kynurenine production. nih.gov In contrast, some studies have noted that treatment with either the D- or L-enantiomer of 1-methyltryptophan does not induce IDO1 expression in resting mesenchymal stromal cells. oncotarget.com
Differential Enantiomeric Potency in IDO1 Inhibition
The stereochemistry of alpha-methyltryptophan plays a critical role in its ability to directly inhibit the enzymatic activity of IDO1. There is a marked difference in potency between the (R)-enantiomer (D-1MT) and the (S)-enantiomer (L-1MT). The (S)-isomer, L-1MT, is consistently reported as a more potent direct, competitive inhibitor of the IDO1 enzyme in biochemical and cell-free assays. nih.gov Conversely, the (R)-isomer, D-1MT, is a very weak inhibitor of IDO1's catalytic activity. frontiersin.org
This disparity is quantified by their respective inhibition constants. In cell-free assays with recombinant IDO1, the L-isomer showed significantly stronger inhibition than the D-isomer. nih.gov Similarly, in cell-based assays using HeLa cells, the half-maximal inhibitory concentration (IC50) for L-1MT was substantially lower than that for D-1MT, indicating greater potency. frontiersin.org Despite its poor enzymatic inhibition, the D-isomer has demonstrated superior anti-tumor activity in preclinical models, suggesting its mechanism of action is not primarily through direct competitive inhibition of IDO1. nih.gov
| Enantiomer | Assay Type | Cell Line | Reported Value (IC50 / Ki) |
|---|---|---|---|
| (S)-alpha-Methyltryptophan (L-1MT) | Cell-based | HeLa | 120 µM (IC50) |
| (R)-alpha-Methyltryptophan (D-1MT) | Cell-based | HeLa | >2500 µM (IC50) |
| (S)-alpha-Methyltryptophan (L-1MT) | Cell-free enzyme | N/A | 19 µM (Ki) |
| (R)-alpha-Methyltryptophan (D-1MT) | Cell-free enzyme | N/A | >100 µM (Ki) |
Modulation of Cellular Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Activation
(R)-alpha-Methyltryptophan is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Studies have demonstrated that both enantiomers of 1-methyltryptophan, as well as the racemic mixture, can activate the AhR signaling pathway. oncotarget.com This activation involves the translocation of the AhR protein to the nucleus, where it drives the transcription of target genes, such as cytochrome P450 enzymes CYP1A1 and CYP1B1. oncotarget.com
As mentioned previously, this interaction with AhR is also implicated in the regulation of IDO1 protein levels. Indoximod's ability to modulate the differentiation of CD4+ T cells is also linked to its effects on AhR, where it favors the development of IL-17-producing helper T cells over regulatory T cells by altering the transcription of key factors like RORC and FOXP3. nih.govoncotarget.com
Influence on mTOR Signaling
A key aspect of the mechanism of action for (R)-alpha-Methyltryptophan involves its influence on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The catabolism of tryptophan by IDO1 leads to local amino acid depletion, which inhibits the master metabolic regulator mTORC1. cancer-research-network.com This inhibition is a crucial part of IDO1's immunosuppressive effect.
(R)-alpha-Methyltryptophan (Indoximod) acts as a tryptophan mimetic. cancer-research-network.comnih.gov In conditions of low tryptophan, Indoximod generates a "tryptophan sufficiency" signal that is recognized by the mTORC1 pathway. cancer-research-network.com This reactivates mTORC1, thereby countering the suppressive signal generated by IDO1 activity. cancer-research-network.comnih.gov This effect is specific to tryptophan signaling, as Indoximod does not restore mTOR activity in cells deprived of other essential amino acids like leucine (B10760876). nih.gov This mechanism allows the compound to reverse a major downstream immunosuppressive effect of IDO1 without being a potent direct inhibitor of the enzyme itself. cancer-research-network.comnih.gov
Interactions with Other Amino Acid Transporters
The interaction of (R)-alpha-Methyltryptophan with amino acid transporters appears to be limited and not a primary component of its mechanism of action related to mTOR signaling. Tryptophan and its analogs are typically transported into cells by various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1, or SLC7A5).
However, research suggests that the ability of (R)-alpha-Methyltryptophan to reactivate mTOR is not due to a general effect on amino acid transporters that it might share with other amino acids. nih.gov Experiments have shown that while it can reverse the effects of tryptophan deprivation on mTOR, it cannot do the same for leucine deprivation. nih.gov This indicates that its signaling effect is specific to the tryptophan-sensing pathway upstream of mTOR and is not simply a consequence of activating shared amino acid permeases. nih.gov While the racemic mixture of alpha-methyltryptophan has been identified as a blocker of the amino acid transporter ATB0 (SLC6A14), specific data on the interaction of the pure (R)-enantiomer with a broad range of transporters is not well-defined. scientificlabs.ie
Preclinical Research Applications and Biological Investigations of R Alpha Methyltryptophan
Development and Validation as a Radiotracer for Positron Emission Tomography (PET) in Animal Models
Radiolabeled forms of alpha-methyltryptophan (B555742) (AMT) have been developed and validated as effective tracers for positron emission tomography (PET) imaging in animal models, including rats, dogs, and monkeys. This non-invasive technique enables the in vivo study of crucial neurochemical processes. A key advantage of AMT over native tryptophan for PET imaging is that it is not significantly incorporated into proteins. nih.govnih.gov Furthermore, its metabolite, α-methylserotonin, is not a substrate for monoamine oxidase, leading to its prolonged retention in the brain, which is advantageous for imaging studies. nih.gov
Preclinical studies have established that the uptake and retention of labeled AMT in the brain are proportional to the rate of serotonin (B10506) synthesis. wikipedia.orgmdpi.com This has validated its use as a tracer to measure the brain's capacity for serotonin synthesis in vivo. nih.gov The method is based on the principle that AMT is processed through the initial, rate-limiting steps of the serotonin synthesis pathway. The unidirectional uptake rate of AMT, often referred to as the K-complex, serves as a reliable index of serotonin synthesis capacity. nih.gov
Autoradiographic studies in rats administered labeled AMT have demonstrated a high concentration of the tracer in serotonergic cell bodies within the raphe nuclei, the primary site of serotonin-producing neurons in the brain. nih.gov Further investigations combining autoradiography with immunocytochemistry have confirmed the localization of the synthesized α-methyl-serotonin within serotonergic neurons and their nerve terminals. nih.gov This selective accumulation underscores the tracer's specificity for the serotonergic system. The distribution of these neurons is extensive, with projections throughout the brain, modulating a wide array of physiological and behavioral functions. mdpi.comresearchgate.net
Table 1: Localization of (R)-alpha-Methyltryptophan in Preclinical Models
| Animal Model | Technique Used | Brain Region of Interest | Key Finding |
| Rat | Autoradiography | Raphe Nuclei | High concentration of tracer in serotonergic cell bodies. nih.gov |
| Rat | Autoradiography and TPH Immunocytochemistry | Serotonergic Neurons and Nerve Terminals | Co-localization of synthesized α-methyl-serotonin with markers of serotonergic neurons. nih.gov |
The kinetic behavior of AMT in the brains of animal models such as rats, dogs, and baboons has been effectively described using a three-compartment model. nih.gov This model mathematically distinguishes between the plasma, a precursor pool, and an irreversible pool where the tracer becomes trapped. wikipedia.orgmdpi.com The trapping of labeled AMT in the brain is a central feature of this model and is directly related to the synthesis of α-methyl-serotonin. wikipedia.org This kinetic modeling is crucial for quantifying the rate of serotonin synthesis from the PET data.
Beyond the serotonin pathway, AMT also serves as a tracer for the kynurenine (B1673888) pathway, the major route of tryptophan catabolism. nih.gov Under normal physiological conditions, the majority of tryptophan is metabolized through the kynurenine pathway. nih.govnih.gov In certain pathological states, such as inflammation or immune activation, the activity of the kynurenine pathway can be significantly upregulated. nih.gov This increased metabolic activity can be visualized and quantified by an elevated uptake of AMT in specific brain regions, providing insights into the neuroinflammatory processes.
In Vitro Studies on Cellular Metabolism and Gene Expression Modulation
In vitro studies using cell cultures have provided a more detailed understanding of the cellular mechanisms through which (R)-alpha-Methyltryptophan influences tryptophan metabolism. These studies allow for controlled investigation of its effects on specific enzymes and cellular pathways.
Alpha-methyltryptophan, as a tryptophan analog, has been shown to interact with key enzymes of the tryptophan catabolism pathway. In long-term cultures of A172 cells, alpha-methyl-tryptophan was observed to significantly increase and sustain the protein levels of tryptophan 2,3-dioxygenase (TDO), an important enzyme in the kynurenine pathway. This suggests that alpha-methyltryptophan can stabilize the TDO enzyme, leading to enhanced tryptophan catabolism.
Additionally, the related compound 1-methyl-tryptophan (1-MT) is a known competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), another rate-limiting enzyme of the kynurenine pathway. science.gov In vitro experiments have demonstrated that 1-L-MT can abrogate the IDO-mediated antibacterial effects in HeLa cell cultures.
Table 2: In Vitro Effects of Alpha-Methyltryptophan Analogs on Tryptophan Catabolism
| Compound | Cell Line | Enzyme Targeted | Observed Effect |
| alpha-methyl-tryptophan | A172 cells | Tryptophan 2,3-dioxygenase (TDO) | Increased and sustained TDO protein levels. |
| 1-methyl-tryptophan (1-L-MT) | HeLa cells | Indoleamine 2,3-dioxygenase (IDO) | Abrogation of IDO-mediated antibacterial effects. |
Cellular Responses to IDO1 Inhibition
(R)-alpha-Methyltryptophan is a component of the racemic mixture of 1-methyl-tryptophan (1-MT), a compound recognized as a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). nih.govfrontiersin.org IDO1 is a rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway. frontiersin.org The inhibition of this enzyme is a key mechanism through which cellular responses are elicited. However, research indicates that the cellular effects of 1-MT extend beyond simple enzymatic inhibition, revealing a more complex mechanism of action.
Studies in mesenchymal stromal cells (MSCs) have shown that 1-MT can activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway independently of its effects on IDO1 enzymatic activity. nih.govsemanticscholar.org Treatment of MSCs with 1-MT leads to the nuclear translocation of the AHR protein. nih.gov This activation of the AHR pathway results in the transcriptional upregulation of downstream target genes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). nih.govresearchgate.net This AHR activation occurs even in MSCs that have been stimulated with interferon-γ (IFN-γ) to induce high levels of IDO1 expression, suggesting that the AHR signaling is uncoupled from the catalytic function of IDO1. nih.govsemanticscholar.org Further investigation using RNA-sequencing has identified Nrf2, MAPK12, and IL-1a as other potential downstream targets of 1-MT, pointing towards a pro-inflammatory response in certain cellular contexts. nih.govresearchgate.net
While 1-MT is used to block IDO1, studies have shown that it does not completely halt the synthesis of kynurenine, a downstream metabolite of tryptophan, indicating that the inhibition may not be absolute or that other metabolic pathways are involved. frontiersin.org The cellular response to IDO1 inhibition is therefore multifaceted, involving not just the modulation of tryptophan metabolism but also the activation of distinct signaling pathways like the AHR, which can independently influence gene expression and cellular function. nih.govsemanticscholar.org
Studies on T-cell Proliferation and Immune Response Modulation in Cell Lines
The inhibition of IDO1 by compounds such as (R)-alpha-Methyltryptophan has significant consequences for immune cell function, particularly T-cell proliferation. IDO1-expressing cells, such as certain populations of dendritic cells (DCs) and macrophages, are known to suppress T-cell responses. nih.govresearchgate.net This suppression is largely mediated by the depletion of the essential amino acid tryptophan from the local microenvironment. nih.govresearchgate.net
In co-culture systems, IDO-expressing DCs significantly reduce the proliferation of allogeneic T-cells. nih.gov The addition of 1-methyl-tryptophan can reverse this effect, thereby restoring T-cell proliferation by preventing the degradation of tryptophan. nih.govresearchgate.net T-cells activated in a tryptophan-deficient environment are arrested in a mid-G1 phase of the cell cycle. researchgate.net While they can still synthesize proteins, enter the cell cycle, upregulate the IL-2 receptor, and produce IL-2, they cannot progress further without tryptophan. researchgate.net
The effects of 1-methyl-tryptophan on immune modulation are also dependent on the specific cellular context and maturation signals. For instance, the impact of 1-MT on human monocyte-derived DCs varies depending on the stimulus used for DC maturation. nih.gov When DCs are stimulated with the TLR4 ligand lipopolysaccharide (LPS), treatment with 1-MT skews the subsequent T-cell response, causing a shift from the secretion of IFN-γ towards the production of IL-5 and IL-13. nih.gov This modulation correlates with an increased phosphorylation of p38 and ERK MAP-kinases and sustained activation of the transcription factor c-Fos in the DCs. nih.gov These findings demonstrate that (R)-alpha-Methyltryptophan can modulate DC function and subsequent T-cell responses independently of its direct action on IDO, influencing the direction of the immune response. nih.gov
Furthermore, metabolites generated from tryptophan breakdown, such as kynurenine and quinolinic acid, have been shown to directly affect T-cell proliferation, indicating that the immunomodulatory effects are mediated by both tryptophan depletion and the action of its catabolites. nih.gov
Investigations in Animal Models of Physiological and Pathophysiological States
Neurochemical Effects in Rodent Brains (e.g., Norepinephrine, Dopamine, Serotonin Levels)
In preclinical rodent models, (R)-alpha-Methyltryptophan, specifically its L-isomer (α-methyl-L-tryptophan or α-MTrp), has been extensively utilized as a tracer to investigate the brain's serotonergic system. nih.govnih.gov This artificial amino acid acts as an analog of L-tryptophan, the natural precursor to serotonin (5-hydroxytryptamine, 5-HT). nih.govnih.gov
Once it crosses the blood-brain barrier, α-MTrp is taken up by serotonergic neurons and metabolized by the same enzymatic pathway as tryptophan. nih.govnih.gov It is first converted by tryptophan hydroxylase (TPH) to 5-hydroxy-α-methyl-L-tryptophan, which is then decarboxylated by aromatic amino acid decarboxylase to form α-methyl-serotonin (α-M5-HT). nih.gov A key feature of α-M5-HT is that it is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. nih.gov Consequently, α-M5-HT is trapped within the neuron for an extended period, and its accumulation, which can be measured using techniques like positron emission tomography (PET) with a radiolabeled tracer (e.g., α-[11C]methyl-L-tryptophan), is proportional to the rate of serotonin synthesis. nih.govnih.gov
Studies have shown that the trapping of labeled α-MTrp in the brain is influenced by the activity of other monoamine systems. For example, the administration of reserpine, a drug known to deplete stores of monoamines including serotonin, dopamine, and norepinephrine, affects the retention of the tracer. nih.govnih.gov This suggests an interaction between these neurotransmitter systems and the regulation of serotonin synthesis. nih.gov The methodology allows for the quantitative measurement of serotonin synthesis rates in various brain regions, providing insights into how physiological states or pharmacological interventions affect the serotonergic system. nih.govresearchgate.net
Modulation of Metabolic Processes in Animal Models of Obesity
Research in multiple mouse models of obesity has identified α-methyl-L-tryptophan (the L-enantiomer) as an effective agent for weight loss and the amelioration of associated metabolic disturbances. nih.govnih.gov The compound demonstrated efficacy in three distinct models: normal mice on a high-fat diet, Slc6a14-null mice on a high-fat diet, and genetically obese ob/ob mice on a normal diet. nih.govresearchgate.net In contrast, the D-enantiomer showed negligible activity. nih.gov
The administration of α-methyl-L-tryptophan led to a significant reduction in body weight, an effect that was reversible upon withdrawal of the compound. nih.govnih.gov Beyond weight loss, the treatment also corrected several features of metabolic syndrome that were present in these obesity models. researchgate.net Specifically, it reversed hyperglycemia, improved insulin (B600854) resistance, and reduced hepatic steatosis (fatty liver). nih.govresearchgate.net The observed effects were associated with a decrease in food intake in the treated animals. nih.gov
Biochemical analysis of plasma from mice on a high-fat diet treated with α-methyl-L-tryptophan revealed changes in cholesterol and total protein levels, without evidence of liver or kidney dysfunction. nih.govnih.gov Furthermore, the treatment induced significant alterations in the plasma amino acid profile, notably a decrease in the levels of several amino acids, including the precursor tryptophan, while the concentration of arginine was increased. nih.govnih.gov
| Amino Acid | Effect of Treatment |
|---|---|
| Tryptophan | Decreased |
| Arginine | Increased |
| Other Specific Amino Acids | Decreased |
These findings highlight the potential of α-methyl-L-tryptophan to modulate key metabolic processes involved in obesity and metabolic syndrome in preclinical animal models. nih.gov
Renal Protective Effects in Diabetic Nephropathy Models
(R)-alpha-Methyltryptophan has demonstrated significant therapeutic potential in animal models of diabetic nephropathy (DN), a major complication of diabetes. nih.govnih.gov In studies using the db/db mouse model, which spontaneously develops characteristics of type 2 diabetes and DN, administration of α-methyltryptophan (α-MT) conferred notable renal protective effects. nih.govfrontiersin.org
Treatment with α-MT led to a significant improvement in key indicators of kidney function. nih.gov This included a marked reduction in the urinary excretion of albumin and creatinine, as well as a decrease in renal fibrosis. nih.govnih.gov Metabolomic analyses of kidney tissues from these mice revealed that DN is associated with increased activity of the IDO1 enzyme and profound metabolic disturbances, particularly in amino acid metabolism, energy production, and nicotinamide (B372718) metabolism. nih.gov The administration of α-MT provided evidence of IDO1 inhibition and a correction of these metabolic dysfunctions. nih.govnih.gov
A crucial aspect of the compound's mechanism of action appears to be the suppression of mTOR (mammalian target of rapamycin) signaling and apoptosis, both of which are implicated in the pathophysiology of DN. nih.govnih.gov By rectifying metabolic alterations and inhibiting these damaging cellular pathways, α-MT helps to mitigate the renal damage characteristic of the disease. nih.gov
| Parameter | Effect of α-MT Treatment |
|---|---|
| Urinary Albumin Excretion | Significantly Reduced |
| Urinary Creatinine Excretion | Significantly Reduced |
| Renal Fibrosis | Decreased |
| IDO1 Activity | Inhibited |
| mTOR Signaling | Suppressed |
| Apoptosis | Suppressed |
These results underscore the potential of (R)-alpha-Methyltryptophan as a therapeutic agent for diabetic nephropathy, acting through the modulation of metabolic and cellular signaling pathways. nih.gov
Impact on Inflammatory Responses in Animal Models
(R)-alpha-Methyltryptophan has been shown to exert significant immunomodulatory effects and impact inflammatory responses in various preclinical animal models. In a mouse model of Crohn's Disease (CD), induced by dextran (B179266) sulfate (B86663) sodium (DSS), α-methyl-tryptophan (α-MT) treatment demonstrated a capacity to restore intestinal immune function. tandfonline.com The treatment led to a significant decrease in the percentages of both CD4+ and CD8+ T cells in the intestinal tract. tandfonline.com
Furthermore, α-MT administration markedly reduced the expression of pro-inflammatory cytokines, such as interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α), which are known to influence T-cell differentiation. tandfonline.com The expression of immune cell surface markers, including CXCR-3 and LAG-3, was also downregulated following treatment. tandfonline.com These findings suggest that α-MT can inhibit the inflammatory response in the intestine by modulating T-cell populations and cytokine production. tandfonline.com
| Marker | Effect of α-MT Treatment |
|---|---|
| CD4+ T cells | Decreased |
| CD8+ T cells | Decreased |
| IFN-γ Expression | Decreased |
| TNF-α Expression | Decreased |
| CXCR-3 Expression | Decreased |
| LAG-3 Expression | Decreased |
In the context of neuroinflammation, such as that associated with certain forms of epilepsy, the kynurenine pathway of tryptophan metabolism is implicated. nih.gov Inflammation can induce the expression of IDO in brain cells like microglia and macrophages. nih.gov Given that α-methyl-tryptophan is a tracer for this pathway, its uptake as measured by PET scanning may serve as a biomarker of immune activation and inflammatory processes within the brain. nih.gov
Studies on Neurological Function and Behavioral Phenotypes in Animal Models
The primary application of (R)-alpha-Methyltryptophan, specifically its radiolabeled form (¹¹C-α-MLT), in preclinical animal models has been as a tracer to investigate the function of the brain's serotonergic system. researchgate.netnih.gov Autoradiographic studies in rats have demonstrated that following administration, the tracer shows high concentrations in the raphe nuclei, an area dense with serotonergic cell bodies. researchgate.net The compound crosses the blood-brain barrier and is metabolized to α-methyl-serotonin within these neurons. nih.gov This allows for the in vivo measurement and imaging of serotonin synthesis rates, providing a valuable tool for studying the normal control of this neurotransmitter system and how it is altered by various drugs. nih.gov
In terms of behavioral phenotypes, research in animal models has prominently highlighted the compound's effect on feeding behavior and body weight regulation. In multiple mouse models of obesity, including diet-induced obesity and genetic models (ob/ob mice), the oral administration of the L-enantiomer of alpha-Methyltryptophan resulted in a significant reduction in body weight. nih.govnih.gov This outcome was directly linked to a decrease in food intake observed in the treated animals. nih.gov The effect on body weight was found to be reversible, with animals regaining weight after the withdrawal of the compound. nih.gov These studies establish a clear behavioral phenotype related to appetite and weight management in preclinical models.
Influence on Oxidative Stress Markers in Preclinical Settings
An extensive review of available preclinical literature did not yield specific studies investigating the direct influence of (R)-alpha-Methyltryptophan on markers of oxidative stress. Research focusing on this compound has primarily centered on its role in the serotonergic pathway and metabolic regulation. researchgate.netnih.govnih.gov Consequently, there is no available data from preclinical settings detailing its effects on specific oxidative stress markers such as lipid peroxidation, or on the levels and activity of antioxidant enzymes like glutathione (B108866) peroxidase.
Comparative Analysis of Enantiomeric Activities in Preclinical Studies
Preclinical research has demonstrated a clear distinction in the biological activity of the different enantiomers of alpha-methyltryptophan. This enantioselectivity is particularly evident in studies investigating metabolic effects in mouse models of obesity.
In these studies, only the L-enantiomer, (S)-alpha-methyltryptophan (α-MLT), was found to be pharmacologically active as a weight-loss agent. nih.govnih.gov The administration of α-MLT to mice with either diet-induced or genetic obesity led to a significant reduction in body weight and reversed associated metabolic issues like hyperglycemia and insulin resistance. nih.gov In stark contrast, the D-enantiomer, (R)-alpha-methyltryptophan (α-MDT), exhibited negligible activity in the same models. nih.govnih.gov This demonstrates that the metabolic effects of alpha-methyltryptophan are stereospecific, with the biological activity residing exclusively in the L-enantiomer.
The following table summarizes the comparative findings from preclinical obesity models.
| Enantiomer | Preclinical Model | Observed Biological Activity | Reference |
|---|---|---|---|
| (S)-alpha-Methyltryptophan (α-MLT) | Mouse models of obesity (diet-induced, ob/ob) | Active: Reduced body weight, decreased food intake, reversed hyperglycemia and insulin resistance. | nih.govnih.gov |
| (R)-alpha-Methyltryptophan (α-MDT) | Mouse models of obesity | Negligible Activity: No significant effect on body weight. | nih.govnih.gov |
Analytical Methodologies for R Alpha Methyltryptophan Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical tool for the separation, identification, and quantification of (R)-alpha-Methyltryptophan and its related metabolites. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tryptophan and its metabolites due to its versatility and sensitivity. springernature.com In the context of (R)-alpha-Methyltryptophan, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the separation of the parent compound from its more polar or nonpolar metabolites based on their relative affinities for the two phases.
The detection of these compounds following separation can be achieved using various detectors. UV detectors are effective due to the chromophoric nature of the indole (B1671886) ring in the tryptophan structure. nih.gov For enhanced sensitivity and selectivity, especially at low concentrations typical in biological matrices, fluorescence detectors are often used. springernature.comnih.gov Some methods involve pre-column derivatization with reagents like o-phthaldialdehyde (OPA) to create highly fluorescent derivatives, significantly lowering the detection limits. springernature.com The development of validated HPLC methods is critical for accurately measuring concentration changes in tryptophan metabolism in both preclinical and clinical research. nih.govresearchgate.net
Table 1: HPLC Method Parameters for Tryptophan Metabolite Analysis
| Parameter | Description | Common Application |
| Stationary Phase | Typically C18 (octadecylsilyl) silica (B1680970) gel for reversed-phase chromatography. | Separation of tryptophan analogs and metabolites from biological fluids (plasma, brain homogenates). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | Elution of compounds based on polarity. Gradient elution is often used for complex mixtures of metabolites with varying polarities. |
| Detection | UV-Vis Detector (e.g., at 280 nm) or Fluorescence Detector (e.g., Ex: 270 nm, Em: 350 nm). springernature.com | Quantification of the parent compound and known metabolites. Fluorescence offers higher sensitivity. |
| Internal Standard | A structurally similar compound not present in the sample (e.g., 3-nitro-L-tyrosine) is added to correct for variations in sample preparation and injection volume. nih.gov | Improves the accuracy and precision of quantification. |
Since (R)-alpha-Methyltryptophan is a chiral molecule, distinguishing it from its (S)-enantiomer is essential, particularly in synthesis and pharmacology. Chiral chromatography is the definitive method for determining enantiomeric purity or enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com
Polysaccharide-based CSPs and Cinchona alkaloid-based zwitterionic CSPs have proven effective for the enantiomeric separation of tryptophan derivatives. nih.govwindows.net For instance, a zwitterionic CSP can achieve efficient separation of monosubstituted tryptophan enantiomers using a mobile phase typically consisting of methanol/water with additives like formic acid and diethylamine. nih.gov This allows for the precise quantification of the (R)- and (S)-forms, which is critical for ensuring the quality and specific activity of the desired enantiomer. The ability to confirm high optical purity (e.g., >99%) is a key application of this method in synthetic chemistry. nih.gov
Spectrometric Methods for Structural Elucidation and Quantification
Spectrometric techniques provide detailed information about the molecular weight, structure, and quantity of (R)-alpha-Methyltryptophan and its metabolites.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a separation technique like HPLC (LC-MS), it offers exceptional sensitivity and selectivity for analyzing complex biological samples. nih.gov For metabolomics studies involving (R)-alpha-Methyltryptophan, LC-MS allows for the detection and quantification of the parent compound and a wide array of its downstream metabolites. mdpi.com
Tandem mass spectrometry (MS/MS) further enhances specificity. In this technique, a precursor ion (e.g., the molecular ion of (R)-alpha-Methyltryptophan) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, enabling confident identification of metabolites even at very low concentrations. This capability is crucial for mapping metabolic pathways and discovering new biomarkers. nih.gov
Table 2: Application of Mass Spectrometry in (R)-alpha-Methyltryptophan Analysis
| Technique | Principle | Application in Research |
| LC-MS | Molecules are separated by HPLC and then ionized (e.g., by Electrospray Ionization, ESI) and detected by their mass-to-charge ratio. nih.gov | Quantification of (R)-alpha-Methyltryptophan and its known metabolites in plasma, urine, or tissue extracts. |
| LC-MS/MS | A specific ion is selected (MS1), fragmented, and the fragment ions are analyzed (MS2). mdpi.com | Structural confirmation of metabolites; highly selective quantification in complex matrices; profiling of the kynurenine (B1673888) pathway. |
| High-Resolution MS | Instruments like Orbitrap or FT-ICR-MS provide highly accurate mass measurements (<5 ppm). nih.gov | Determination of the elemental composition of unknown metabolites, facilitating their identification. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule. For newly synthesized (R)-alpha-Methyltryptophan, NMR is used to confirm its identity and structure by analyzing chemical shifts, coupling constants, and integration of peaks in the spectrum. This ensures the correct product has been formed and allows for an assessment of its purity.
In the field of metabolomics, NMR can be used to analyze biological samples to identify and quantify various metabolites simultaneously. While generally less sensitive than MS, NMR is non-destructive and highly quantitative, providing a snapshot of the metabolic state of a cell or organism.
Table 3: Expected ¹H NMR Signals for (R)-alpha-Methyltryptophan
| Proton Environment | Expected Chemical Shift (ppm, approximate) | Multiplicity |
| Indole N-H | 10.8 - 11.2 | Broad Singlet |
| Aromatic C-H | 7.0 - 7.8 | Multiplets |
| Indole C2-H | ~7.2 | Singlet/Doublet |
| Methylene (-CH₂-) | ~3.4 | Singlet (or AB quartet) |
| Methyl (-CH₃) | ~1.6 | Singlet |
| Amine (-NH₂) | Variable (depends on solvent/pH) | Broad Singlet |
Radiometric Detection in Tracer Studies (e.g., Autoradiography, PET Imaging Modalities)
Radiometric techniques involve labeling (R)-alpha-Methyltryptophan with a radioactive isotope to trace its biological fate in vivo. These methods are central to understanding the compound's transport, metabolism, and accumulation in tissues.
The most prominent application is in Positron Emission Tomography (PET) imaging, where alpha-Methyltryptophan (B555742) is labeled with a short-lived positron-emitting isotope, typically Carbon-11 (B1219553) (¹¹C). cancer.govwikipedia.org The resulting radiotracer, α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), allows for non-invasive, real-time visualization of tryptophan metabolism in living subjects, including humans. nih.govresearchgate.net This technique has been extensively used in neuroscience and oncology to study serotonin (B10506) synthesis and to image brain tumors, which often exhibit increased tryptophan uptake and metabolism via the kynurenine pathway. nih.govnih.gov PET imaging with [¹¹C]AMT can help differentiate brain tumors from non-tumorous lesions and distinguish between different tumor types. cancer.govnih.gov
Autoradiography is another radiometric technique, typically used in preclinical animal studies. In this method, a tissue slice from an animal administered a radiolabeled compound (e.g., α-[¹⁴C]methyl-tryptophan) is exposed to a photographic film or detector. nih.gov This creates a high-resolution image showing the precise anatomical distribution of the tracer within the tissue, providing valuable data on regional uptake and metabolism, for instance, in measuring the rate of serotonin synthesis in different brain regions. nih.govnih.gov
Table 4: Comparison of Radiometric Detection Methods
| Feature | Positron Emission Tomography (PET) | Autoradiography |
| Principle | In vivo detection of gamma rays resulting from positron annihilation from a radiotracer like [¹¹C]AMT. cancer.govnih.gov | Ex vivo imaging of the distribution of a radiolabeled compound (e.g., with ¹⁴C or ³H) in tissue slices. nih.gov |
| Application | Non-invasive, dynamic imaging of metabolic processes in living subjects (human and animal). cancer.govwikipedia.org | High-resolution anatomical mapping of tracer distribution in post-mortem tissue. nih.gov |
| Isotopes | Short-lived positron emitters (e.g., ¹¹C, t½ ≈ 20 min). researchgate.net | Longer-lived beta emitters (e.g., ¹⁴C, ³H). nih.gov |
| Resolution | Lower spatial resolution (several millimeters). nih.gov | Higher spatial resolution (micrometer range). |
| Key Finding | Provides kinetic parameters of tryptophan transport and metabolism in brain tumors and other pathologies. nih.gov | Measures regional rates of serotonin synthesis and receptor binding. nih.gov |
Enzymatic Assays for Activity and Inhibition Studies
Enzymatic assays are fundamental laboratory methods used to measure the rate of enzyme-catalyzed reactions. In the context of (R)-alpha-Methyltryptophan research, these assays are crucial for determining the compound's influence on specific enzyme activities, particularly its role as a substrate or inhibitor. Such studies elucidate the compound's mechanism of action at a molecular level, providing insights into its biochemical pathways and potential therapeutic applications. The primary enzymes of interest in relation to alpha-Methyltryptophan are Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO).
Tryptophan Hydroxylase (TPH) Activity and Inhibition
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, a critical neurotransmitter. nih.govwikipedia.org Alpha-methyl-L-tryptophan (α-MTrp), an analog of the natural substrate L-Tryptophan, serves as a substrate for TPH. nih.gov The enzyme converts α-MTrp into α-methyl-5-hydroxytryptophan, which is subsequently decarboxylated to form α-methyl-serotonin (α-M5-HT). nih.gov Because α-M5-HT is not a substrate for the degradative enzyme monoamine oxidase, it remains in the brain for an extended period after its formation. nih.gov
A key analytical method to study this interaction involves the use of radioactively labeled α-MTrp, specifically alpha-[14C]methyl-L-tryptophan (α-[14C]MTrp). nih.gov This tracer allows researchers to monitor the rate of serotonin synthesis in vivo. The methodology is based on a three-compartment model representing plasma, a precursor pool, and an irreversible pool where the tracer becomes "trapped" after enzymatic conversion. nih.gov The rate at which the labeled α-MTrp is trapped in the brain is proportional to the rate of serotonin synthesis. nih.govnih.gov
Research findings have validated this assay's ability to measure TPH activity. In one study, rats were treated with p-chlorophenylalanine (PCPA), a known inhibitor of TPH. nih.gov The subsequent administration of the α-[14C]MTrp tracer demonstrated a drastic reduction in brain trapping of the compound, ranging from 40% to 80%. nih.gov This significant decrease confirmed that the trapping of α-MTrp is directly related to TPH-mediated serotonin synthesis and not other processes like protein synthesis. nih.gov
| Experimental Model | Tracer Used | Inhibitor | Key Finding | Reference |
|---|---|---|---|---|
| Rats | alpha-[14C]methyl-L-tryptophan (α-[14C]MTrp) | p-chlorophenylalanine (PCPA) | Brain trapping of the tracer, which is related to serotonin synthesis, was reduced by 40-80% following PCPA treatment. | nih.gov |
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is a crucial immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine. nih.govfrontiersin.org By depleting local tryptophan concentrations, IDO can suppress T-cell proliferation and promote immune tolerance, making it a target of interest in immunology and oncology. nih.govgoogle.com Alpha-methyl-tryptophan has been identified as an inhibitor of the IDO enzyme. google.com
Enzymatic assays to determine IDO inhibition by alpha-methyl-tryptophan analogs typically measure the production of kynurenine. These assays can be performed in various formats:
Cell-Free Assays: These assays utilize purified recombinant human IDO enzyme. The inhibitory effect of different compounds is assessed by adding them to a reaction mixture containing the enzyme and its substrate, L-tryptophan. The resulting kynurenine concentration is measured to determine the extent of inhibition. researchgate.net
Cell-Based Assays: In this format, whole cells that express IDO, such as interferon-gamma (IFN-γ) stimulated HeLa tumor cells or human dendritic cells, are used. researchgate.net The test compound is added to the cell culture, and the amount of kynurenine released into the supernatant is quantified. This method provides insights into the compound's activity in a more biologically relevant environment. researchgate.net
Quantification of kynurenine in these assays is commonly achieved through methods like high-performance liquid chromatography (HPLC) or by using a spectrophotometric plate reader. researchgate.net Research has shown that stereoisomers of methyl-tryptophan can effectively inhibit IDO, leading to reduced kynurenine concentrations in both in vitro enzymatic assays and in plasma from in vivo models. nih.govresearchgate.net
| Assay Type | Enzyme Source | Measured Product | General Principle | Reference |
|---|---|---|---|---|
| Cell-Free Enzyme Kinetics Assay | Purified recombinant human IDO | Kynurenine | Measures the effect of inhibitors on kynurenine production in the presence of varying L-tryptophan concentrations. | researchgate.net |
| Intracellular Enzyme Activity Assay | IFN-γ-activated HeLa cells | Kynurenine | Measures the inhibition of kynurenine production in the culture supernatants of IDO-expressing cells. | researchgate.net |
Future Directions and Emerging Research Avenues for R Alpha Methyltryptophan
Exploration of Novel Synthetic Routes for Improved Yields and Stereoselectivity
The biological function of alpha-Methyltryptophan (B555742) is intrinsically linked to its stereochemistry, with the (R)- and (S)-enantiomers often exhibiting different activities. Consequently, the development of efficient and highly stereoselective synthetic methods is a cornerstone of ongoing research. While several methods for the asymmetric synthesis of α-methyltryptophan exist, the focus is now shifting towards developing more facile, high-yield procedures that are suitable for large-scale production. acs.org
Current research is exploring a variety of strategies to achieve this. One promising approach involves the use of chiral auxiliaries, such as the Schöllkopf reagent, to guide the stereoselective alkylation of a tryptophan precursor. nih.gov This method has been shown to produce α-substituted amino acids with high diastereoselectivity. nih.gov Other strategies include the enantioselective hydrogenation of α,β-didehydroamino acid precursors using chiral rhodium catalysts. chim.it This technique allows for the production of the desired enantiomer in high yield and enantioselectivity. chim.it
Researchers are also investigating enzymatic and chemoenzymatic methods to capitalize on the inherent stereoselectivity of biological catalysts. The goal is to develop synthetic routes that are not only efficient and selective but also more environmentally friendly. The table below summarizes some of the key approaches being explored.
Table 1: Emerging Synthetic Strategies for (R)-alpha-Methyltryptophan
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Utilizes removable chiral molecules to direct stereoselective reactions. nih.gov | High diastereoselectivity, well-established methodology. nih.gov |
| Enantioselective Hydrogenation | Employs chiral metal catalysts to selectively hydrogenate a prochiral precursor. chim.it | High yields and enantioselectivity, potential for catalytic turnover. chim.it |
| Biocatalytic Synthesis | Leverages enzymes to perform stereospecific transformations. | High stereoselectivity, mild reaction conditions, environmentally benign. |
| Phase-Transfer Catalysis | Uses chiral catalysts to control stereochemistry in multiphase reactions. | Operational simplicity, potential for scalability. |
Advanced Radiotracer Development for Specific Metabolic Pathways
The carbon-11 (B1219553) labeled version of alpha-methyl-L-tryptophan (α-[¹¹C]AMT) has been a valuable positron emission tomography (PET) radioligand for studying tryptophan metabolism in vivo, particularly in the context of cancer and neurological disorders. nih.govresearchgate.net However, the short half-life of carbon-11 (approximately 20.4 minutes) limits its widespread clinical application and necessitates an on-site cyclotron. nih.govnih.gov This has spurred the development of new radiotracers based on the α-methyltryptophan scaffold but labeled with longer-lived isotopes like fluorine-18 (B77423) (t½ ≈ 109.7 min). nih.gov
The development of fluorine-18 labeled analogs, such as 6-[¹⁸F]Fluoro-α-methyl-l-tryptophan ([¹⁸F]6-F-AMTr), is a key area of research. nih.gov These second-generation tracers offer logistical advantages and the potential for improved imaging characteristics. nih.gov Research is also focused on creating tracers that are more specific for either the serotonin (B10506) or the kynurenine (B1673888) pathway. For instance, while α-[¹¹C]AMT can be metabolized down both pathways, new analogs are being designed to be specific substrates for key enzymes like indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), which are upregulated in many cancers. nih.govnih.gov The goal is to develop PET agents that can non-invasively monitor the activity of these specific enzymes, which would be invaluable for patient stratification and therapeutic monitoring in cancer immunotherapy. nih.gov
Table 2: Comparison of Radiotracers Based on alpha-Methyltryptophan
| Radiotracer | Isotope | Half-life | Key Application | Limitations |
|---|---|---|---|---|
| α-[¹¹C]AMT | Carbon-11 | ~20.4 min | Imaging tryptophan metabolism in brain tumors and epilepsy. nih.govresearchgate.net | Short half-life restricts availability. nih.gov |
| [¹⁸F]6-F-AMTr | Fluorine-18 | ~109.7 min | Potential for broader clinical use due to longer half-life. nih.gov | In vitro assays suggest it is not a substrate for IDO1 or TPH. nih.gov |
| [¹²⁴I]5-I-AMT | Iodine-124 | ~4.2 days | Preclinical imaging of IDO1 activity in tumors. nih.gov | Different pharmacokinetic profile compared to ¹¹C-AMT. nih.gov |
| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan | Fluorine-18 | ~109.7 min | Shows promise for imaging IDO activity. nih.gov | Not an alpha-methyl analog; different metabolic fate. nih.gov |
Deeper Elucidation of Molecular Mechanisms Underlying IDO1/TDO Modulation
While (R)-alpha-Methyltryptophan is known to interact with IDO1 and TDO, the precise molecular mechanisms governing these interactions are still being unraveled. Understanding the structural basis of how this analog binds to and modulates these enzymes is crucial for designing more potent and selective inhibitors. High-resolution crystallographic studies are needed to visualize the binding pose of (R)-alpha-Methyltryptophan within the active sites of both human IDO1 and TDO. nih.gov
Such structural data would provide invaluable insights into the specific amino acid residues that are critical for binding and inhibition. nih.gov This information can then be used to explain the observed selectivity of different tryptophan analogs and to guide the rational design of new inhibitors with improved properties. researchgate.net For example, understanding why certain modifications to the tryptophan scaffold lead to selective inhibition of IDO1 over TDO, or vice versa, is a key objective. mdpi.com
Investigating Previously Unexplored Enzymatic Interactions
The current understanding of (R)-alpha-Methyltryptophan's biological activity is largely centered on its interaction with IDO1 and TDO. However, as a tryptophan analog, it has the potential to interact with other enzymes involved in tryptophan metabolism or transport. A systematic investigation of its broader enzymatic interaction profile could uncover novel mechanisms of action and new therapeutic applications.
High-throughput screening of (R)-alpha-Methyltryptophan against a panel of related enzymes could reveal previously unknown off-target effects. nih.gov For example, its interaction with tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, or with various amino acid transporters, warrants further investigation. nih.gov Some studies have already indicated that the brain uptake of related tracers is likely related to the L-type amino acid transporter (LAT1). nih.gov
Uncovering additional enzymatic targets could help to explain some of the compound's observed physiological effects that are not fully accounted for by IDO1/TDO inhibition alone. It could also inform the development of more specific analogs by identifying structural features that contribute to off-target binding. This line of inquiry represents a significant opportunity to expand our understanding of the compound's pharmacology.
Application in New Preclinical Disease Models to Understand Pathophysiological Roles
The role of the kynurenine pathway in various diseases is an area of intense research. The application of (R)-alpha-Methyltryptophan in a wider range of preclinical disease models is a logical next step to further probe the pathophysiological significance of this pathway. While its use in oncology models is relatively well-established, its potential in other therapeutic areas is less explored.
For instance, given the link between the kynurenine pathway, neuroinflammation, and neurodegeneration, testing (R)-alpha-Methyltryptophan in models of diseases like Alzheimer's, Parkinson's, or multiple sclerosis could yield valuable insights. Similarly, its effects in models of chronic inflammatory conditions, autoimmune diseases, and metabolic disorders are of great interest. A recent study demonstrated that α-MT can protect against diabetic nephropathy in a mouse model, suggesting its potential in treating complications of diabetes. frontiersin.org This was associated with the rectification of metabolic disturbances and suppression of mTOR signaling. frontiersin.org
These studies would not only help to validate IDO1 and TDO as therapeutic targets in these diseases but also establish the potential of (R)-alpha-Methyltryptophan or its derivatives as therapeutic agents. The data gathered from these preclinical studies will be crucial for guiding future clinical development.
Development of Advanced Analytical Techniques for In Vivo Metabolite Monitoring
To fully understand the in vivo effects of (R)-alpha-Methyltryptophan, it is essential to be able to monitor not only the compound itself but also its impact on the metabolic landscape. The development of advanced analytical techniques for real-time, in vivo monitoring of tryptophan and its metabolites is a critical research frontier.
One promising avenue is the development of genetically encoded biosensors. These biosensors, often based on bacterial regulatory proteins like the tryptophan repressor (TrpR), can be engineered to detect specific tryptophan analogs and metabolites with high sensitivity and specificity. nih.govnih.gov Such tools could be used in cell-based assays or in transgenic animal models to visualize the dynamic changes in metabolite concentrations in response to (R)-alpha-Methyltryptophan administration. nih.gov
Furthermore, advancements in mass spectrometry imaging and nuclear magnetic resonance (NMR)-based metabolomics are enabling more comprehensive and spatially resolved analysis of metabolic changes within tissues. frontiersin.org Applying these powerful techniques to study the effects of (R)-alpha-Methyltryptophan will provide a more holistic view of its mechanism of action and its impact on systemic and tissue-specific metabolism. frontiersin.org
Theoretical Frameworks for Predicting Biological Activity of Tryptophan Analogs
As the number of synthesized tryptophan analogs grows, there is an increasing need for robust theoretical frameworks to predict their biological activity. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics (MD) simulations, can accelerate the discovery and optimization of new IDO1/TDO inhibitors. nih.govresearchgate.net
QSAR models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By identifying the key molecular features that determine inhibitory potency and selectivity, these models can guide the design of new, more effective tryptophan analogs. Molecular docking and MD simulations provide a more detailed, atomistic view of how these analogs interact with their target enzymes. researchgate.net These simulations can predict binding affinities, elucidate the structural basis for selectivity, and reveal the dynamic behavior of the enzyme-inhibitor complex. nih.govresearchgate.net
The development and refinement of these computational tools, validated by experimental data, will be instrumental in navigating the vast chemical space of tryptophan analogs and in rationally designing next-generation compounds with tailored biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
